molecular formula C18H15NO4 B2713345 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate CAS No. 441313-63-9

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate

Cat. No.: B2713345
CAS No.: 441313-63-9
M. Wt: 309.321
InChI Key: AYDWXXQNEZIVNC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phthalimide moiety into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

Uniqueness

Compared to similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the phthalimide moiety with the 4-methylbenzoate group allows for unique interactions and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12-6-8-13(9-7-12)18(22)23-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDWXXQNEZIVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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